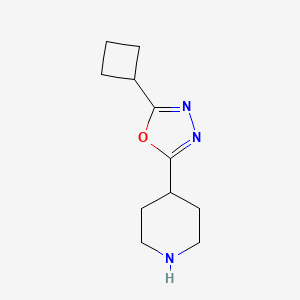

4-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine

Description

4-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,3,4-oxadiazole moiety substituted with a cyclobutyl group at the 5-position. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of oxadiazoles (known for antimicrobial, anticancer, and anti-inflammatory activities) and piperidines (common in CNS-targeting drugs and enzyme inhibitors) . The cyclobutyl group introduces steric bulk and moderate lipophilicity, which may enhance target binding and metabolic stability compared to smaller substituents .

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-5-piperidin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-8(3-1)10-13-14-11(15-10)9-4-6-12-7-5-9/h8-9,12H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBTWINWQZGUAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN=C(O2)C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative to form the 1,3,4-oxadiazole ring. The cyclobutyl group is introduced through the use of cyclobutyl carboxylic acid or its derivatives. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex structures.

Scientific Research Applications

4-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyclobutyl group may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Oxadiazole Ring

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Cyclobutyl vs. However, cyclopropyl analogs show superior antiplasmodial activity, possibly due to reduced metabolic degradation .

- tert-Butyl Substituent : The tert-butyl group significantly elevates logP values (predicted >3), enhancing membrane permeability but risking poor aqueous solubility .

- Polar Substituents : Methoxymethyl and isopropyl groups improve solubility (cLogP ~2–2.5) while retaining moderate antimicrobial activity, suggesting a trade-off between hydrophilicity and target affinity .

Pharmacokinetic and Physicochemical Profiles

Table 2: In Silico Predictions for Selected Compounds (Lipinski’s and Veber’s Rules)

| Compound | Molecular Weight | cLogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Bioavailability Score |

|---|---|---|---|---|---|---|

| 4-(5-Cyclobutyl-oxadiazol-2-yl)piperidine | 235.3 | 2.1 | 0 | 4 | 42.3 | 0.85 |

| 4-(5-Cyclopropyl-oxadiazol-2-yl)piperidine | 221.3 | 1.8 | 0 | 4 | 42.3 | 0.88 |

| 4-(5-tert-Butyl-oxadiazol-2-yl)piperidine | 251.4 | 3.4 | 0 | 4 | 42.3 | 0.72 |

| 4-[5-(Methoxymethyl)-oxadiazol-2-yl]piperidine | 239.3 | 1.2 | 0 | 5 | 55.1 | 0.91 |

Analysis :

- All compounds comply with Lipinski’s Rule of Five (MW <500, cLogP <5, H-bond donors ≤5, acceptors ≤10).

- The tert-butyl analog’s high cLogP (3.4) may limit solubility, whereas methoxymethyl derivatives exhibit optimal TPSA (>50 Ų) and bioavailability scores (>0.9) .

- Cyclobutyl and cyclopropyl analogs show intermediate cLogP values (1.8–2.1), making them suitable for oral administration .

Biological Activity

4-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C11H17N3O

- Molecular Weight : 207.27 g/mol

- CAS Number : 1439900-11-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring is known to inhibit microbial enzymes, thereby exerting antimicrobial effects. Additionally, the piperidine structure may contribute to its pharmacological profile by interacting with neurotransmitter systems.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 18 | 16 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antifungal Activity

The compound has also been evaluated for its antifungal properties. A study showed that it inhibited the growth of common fungal pathogens such as Candida albicans and Aspergillus niger.

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Candida albicans | 20 | 32 |

| Aspergillus niger | 17 | 64 |

These findings highlight its potential use in treating fungal infections.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties as well. It has been shown to inhibit viral replication in cell cultures infected with certain viruses.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal investigated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The study employed both disk diffusion and broth microdilution methods to assess activity against a panel of bacterial and fungal strains. The results indicated that the compound exhibited superior activity compared to other derivatives tested.

Another research project focused on elucidating the mechanism of action of oxadiazole derivatives. It was found that these compounds could disrupt bacterial cell wall synthesis and inhibit key metabolic pathways, leading to cell death. This study provides insights into how this compound may exert its biological effects.

Q & A

Q. What are the established synthetic routes for 4-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine?

The compound is typically synthesized via a multi-step process:

Nucleophile Preparation : Cyclobutylcarboxylic acid derivatives are converted to 1,3,4-oxadiazole intermediates through cyclization with hydrazine and subsequent dehydration using agents like POCl₃ .

Electrophile Synthesis : Piperidine derivatives (e.g., 4-methylpiperidine) are functionalized with sulfonyl or bromomethyl groups to create reactive intermediates .

Coupling Reaction : The oxadiazole nucleophile reacts with the electrophilic piperidine derivative in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., LiH) to yield the target compound .

Key Analytical Validation : Structural confirmation relies on IR (C=N/C-O stretches), ¹H-NMR (proton environment analysis), and EI-MS (molecular ion peaks) .

Q. How is the purity of this compound assessed during synthesis?

Purity is verified via:

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC or GC-MS quantifies impurities .

- Recrystallization : Methanol or ethanol is often used to recrystallize the final product, removing unreacted precursors .

- Spectroscopic Consistency : Discrepancies in IR or NMR peaks (e.g., unexpected aromatic signals) indicate residual solvents or byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H-NMR : Identifies proton environments (e.g., cyclobutyl CH₂ groups at δ 1.8–2.5 ppm, oxadiazole aromatic protons at δ 8.0–8.5 ppm) .

- EI-MS : Confirms molecular weight via molecular ion peaks (e.g., m/z 263 for the base structure) and fragmentation patterns .

- IR Spectroscopy : Detects functional groups (e.g., C=N stretch ~1600 cm⁻¹, C-O-C ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling step between oxadiazole and piperidine moieties?

- Solvent Optimization : Replace DMF with DMA or NMP to enhance nucleophilicity and reduce side reactions .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to accelerate kinetics .

- Stoichiometry : A 1.2:1 molar ratio of electrophile to nucleophile minimizes unreacted starting material .

Q. How to resolve contradictions in spectral data during structural confirmation?

- 2D NMR Techniques : HSQC and HMBC correlate proton and carbon signals to clarify ambiguous assignments (e.g., distinguishing oxadiazole vs. piperidine carbons) .

- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns and confirms molecular formula .

- X-ray Crystallography : Provides definitive bond-length and angle data if crystals are obtainable .

Q. What strategies are recommended for evaluating the biological activity of this compound?

- Antibacterial Assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution or broth microdilution (MIC determination) .

- Structure-Activity Relationship (SAR) : Modify the cyclobutyl or piperidine substituents to assess impact on potency .

- Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK293) to identify selectivity indices .

Q. How to design stability studies under varying pH and temperature conditions?

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .

- Analytical Monitoring : Track degradation products via UPLC-PDA and LC-MS/MS to identify vulnerable functional groups (e.g., oxadiazole ring cleavage) .

Q. What computational methods support the rational design of derivatives?

- Molecular Docking : Predict binding affinity to bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina .

- DFT Calculations : Analyze electron density maps to optimize substituent electronegativity and steric effects .

Methodological Considerations

Q. How to mitigate safety risks during large-scale synthesis?

Q. What are best practices for data reproducibility in SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.